Adosopine
Overview
Description
Adosopine is a dibenzoazepine compound that has been studied for its potential therapeutic applications, particularly in the treatment of urinary incontinence . The compound’s chemical formula is C17H14N2O3, and it has a molar mass of 294.31 g/mol . This compound is known for its unique structure, which includes a dibenzoazepine core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adosopine involves several steps, starting with the formation of the dibenzoazepine core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as acetic anhydride and catalysts like sulfuric acid to facilitate the cyclization process . The reaction conditions often require precise temperature control and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of this compound with high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Adosopine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The oxidation process typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride. This reaction is often carried out under anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can be performed using halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as halogenated, hydroxylated, and alkylated compounds. These derivatives are often studied for their enhanced pharmacological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: In chemistry, adosopine is used as a model compound for studying the reactivity and stability of dibenzoazepine derivatives. Its unique structure makes it an ideal candidate for exploring new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is investigated for its effects on cellular processes and signaling pathways. Studies have shown that this compound can modulate the activity of certain enzymes and receptors, making it a valuable tool for understanding cellular functions.
Medicine: this compound’s primary application in medicine is its potential use in treating urinary incontinence.
Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new drugs targeting similar pathways.
Mechanism of Action
The mechanism of action of adosopine involves its interaction with specific molecular targets and pathways. This compound primarily acts on the central nervous system by modulating the activity of neurotransmitter receptors. It has been shown to inhibit the reuptake of certain neurotransmitters, leading to increased synaptic concentrations and enhanced signaling . Additionally, this compound can interact with ion channels and enzymes involved in neurotransmitter metabolism, further contributing to its pharmacological effects.
Comparison with Similar Compounds
Adosopine is structurally related to other dibenzoazepine compounds, such as imipramine and clomipramine. it exhibits unique pharmacological properties that distinguish it from these compounds:
Imipramine: While both this compound and imipramine are used to treat conditions related to the central nervous system, this compound has shown greater specificity for certain neurotransmitter receptors, resulting in a different side effect profile.
Clomipramine: Clomipramine is primarily used as an antidepressant, whereas this compound’s primary application is in treating urinary incontinence.
Properties
IUPAC Name |
N-(5-methyl-6,11-dioxobenzo[c][1]benzazepin-10-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10(20)18-13-8-5-7-12-15(13)16(21)11-6-3-4-9-14(11)19(2)17(12)22/h3-9H,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSKLNWJEDXFSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3N(C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868995 | |
Record name | Adosopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88124-26-9 | |
Record name | N-(6,11-Dihydro-5-methyl-6,11-dioxo-5H-dibenz[b,e]azepin-10-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88124-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adosopine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088124269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adosopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6,11-dihydro-5-methyl-6,11-dioxo-5H-dibenz[b,e]azepin-10-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADOSOPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKB1O47Q6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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